(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate
Description
This compound belongs to a class of benzofuran derivatives characterized by a fused benzofuran core substituted with a benzylidene group at position 2 and an ester moiety at position 5. The (2Z)-configuration of the benzylidene group (4-tert-butylphenyl substituent) and the (2E)-configuration of the cinnamate ester (3-phenylprop-2-enoate) define its stereochemistry.
Properties
Molecular Formula |
C28H24O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C28H24O4/c1-28(2,3)21-12-9-20(10-13-21)17-25-27(30)23-15-14-22(18-24(23)32-25)31-26(29)16-11-19-7-5-4-6-8-19/h4-18H,1-3H3/b16-11+,25-17- |
InChI Key |
SZHQKUZZMNTCRS-FQIHTKLKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, benzyl cyanide, and various catalysts such as Bu4NI .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems enable precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be selectively oxidized using catalysts such as manganese-oxo species.
Reduction: The carbonyl group in the benzofuran core can be reduced to form alcohols.
Substitution: The phenylprop-2-enoate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, manganese catalysts, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as nonafluoro-tert-butyl alcohol .
Major Products
Major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, and alter cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Calculated Property Comparison
*Molecular weight inferred from structural similarity.
†XLogP3 estimated based on substituent contributions.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The 4-tert-butylphenyl group (target compound and ) increases hydrophobicity compared to the 3,4-dimethoxyphenyl group (), but less than the 4-isopropylphenyl group (). However, the 2,6-dimethoxybenzoate ester in contributes additional methoxy groups, raising XLogP3 to 6.1, the highest in this series.
- The target compound’s XLogP3 (~6.0) is closer to due to its bulky tert-butyl group and conjugated cinnamate ester, which enhance lipid solubility.
Hydrogen Bonding and Solubility: The methoxy acetoxy group in reduces hydrogen bond acceptors (5 vs. The target compound shares this trend (5 acceptors).
Structural Flexibility (Rotatable Bonds):
- The cinnamate ester in the target compound and reduces rotatable bonds (5) compared to (7) and (6), suggesting greater rigidity. This may influence bioavailability and binding interactions.
In contrast, the 3,4-dimethoxy groups in provide electron-donating effects, which could alter electronic properties.
Research Implications
While direct biological data for the target compound are unavailable in the evidence, structural analogs like (with a cinnamate ester) and (with a tert-butyl group) suggest that such compounds may be explored for applications in materials science or medicinal chemistry. The tert-butyl group’s hydrophobicity could enhance membrane permeability, whereas the cinnamate ester’s conjugation might enable UV-absorbing properties .
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